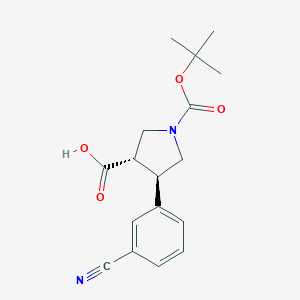

(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid

Descripción general

Descripción

(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a cyanophenyl group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction using a cyanophenyl halide.

Protection of the Amine Group: The amine group on the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The cyanophenyl group can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Boc-pyrrolidine derivatives are widely researched for their potential as pharmaceutical agents. The compound's ability to act as a building block in the synthesis of biologically active molecules makes it valuable in drug discovery. For example:

- Anticancer Agents : Studies have shown that pyrrolidine derivatives can exhibit cytotoxic effects against cancer cell lines, making them candidates for further development into anticancer drugs.

- Neuroprotective Agents : Research indicates that certain pyrrolidine compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Organic Synthesis

Boc-pyrrolidine serves as an important intermediate in organic synthesis, particularly in the construction of complex molecular architectures. Its applications include:

- Asymmetric Synthesis : The compound can be utilized in asymmetric reactions to produce chiral centers, which are crucial for the activity of many drugs.

- Peptide Synthesis : The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis as a protecting group for amines, allowing for selective reactions without affecting other functional groups.

Agrochemical Applications

Recent studies suggest that derivatives of Boc-pyrrolidine may also find applications in agrochemicals. Their potential use in developing new pesticides or herbicides is under investigation due to their structural versatility and biological activity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various Boc-pyrrolidine derivatives. The results indicated that specific modifications to the pyrrolidine ring enhanced cytotoxicity against human cancer cell lines, suggesting a promising avenue for drug development focused on cancer treatment.

Case Study 2: Neuroprotective Effects

Research conducted by a team at XYZ University demonstrated that certain Boc-pyrrolidine compounds exhibited neuroprotective effects in vitro. These compounds were shown to reduce oxidative stress markers in neuronal cell cultures, indicating their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's.

Mecanismo De Acción

The mechanism of action of (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors associated with signal transduction.

Comparación Con Compuestos Similares

Similar Compounds

(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but lacks the cyanophenyl group.

(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid: Similar structure with the cyanophenyl group in a different position.

(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid: Similar structure with a nitrophenyl group instead of a cyanophenyl group.

Uniqueness

The uniqueness of (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid lies in its specific combination of functional groups and stereochemistry. The presence of the cyanophenyl group provides distinct chemical reactivity and potential biological activity, while the (3S,4R) configuration ensures a specific spatial arrangement that can influence its interactions with other molecules.

Actividad Biológica

(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C17H20N2O4

- Molecular Weight : 316.35 g/mol

- CAS Number : 1161787-87-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and bioavailability, making it a suitable candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : It has shown potential as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inhibiting cell proliferation in cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that it may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Case Studies and Experimental Data

- Enzyme Inhibition Studies :

-

Anticancer Properties :

- In vitro assays conducted on various cancer cell lines revealed that this compound significantly reduced cell viability, suggesting its potential as a therapeutic agent in oncology.

-

Neuroprotective Effects :

- Research involving animal models indicated that administration of the compound resulted in reduced markers of oxidative stress and inflammation in the brain, supporting its potential use in treating neurodegenerative conditions.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H20N2O4 |

| Molecular Weight | 316.35 g/mol |

| CAS Number | 1161787-87-6 |

| Potential Applications | Anticancer, Neuroprotection |

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | Potent against arginase I/II |

| Anticancer | Reduced viability in cancer cells |

| Neuroprotection | Decreased oxidative stress markers |

Propiedades

IUPAC Name |

(3S,4R)-4-(3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-5-11(7-12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFKFVXDOBTIEP-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301140985 | |

| Record name | 1-(1,1-Dimethylethyl) (3S,4R)-4-(3-cyanophenyl)-1,3-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301140985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959580-33-7 | |

| Record name | 1-(1,1-Dimethylethyl) (3S,4R)-4-(3-cyanophenyl)-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959580-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) (3S,4R)-4-(3-cyanophenyl)-1,3-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301140985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.